![molecular formula C11H14Cl2N2O3 B1424636 4-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride CAS No. 1220020-85-8](/img/structure/B1424636.png)
4-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride
Overview
Description
“4-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride” is an organic compound with a molecular formula of C11H14Cl2N2O3 . It’s a derivative of piperidine, which is a cyclic amine found in many alkaloids. This compound has a nitrophenoxy group attached to it.
Molecular Structure Analysis
The molecular weight of “4-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride” is approximately 293.147 Da . The mono-isotopic mass is 292.038147 Da .Physical And Chemical Properties Analysis
“4-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride” is a colorless solid that is soluble in water. It has a melting point of 140-141°C.Scientific Research Applications
Pharmaceutical Applications
The piperidine nucleus is a significant component in drug discovery due to its presence in many pharmacologically active compounds. Piperidine derivatives have been studied for their potential as anticancer agents and antivirals . The presence of a chloro-nitrophenyl group in “4-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride” suggests it could be explored for similar pharmaceutical applications, particularly where selective reactivity or specific binding to biological targets is required .
Safety And Hazards
The safety information for “4-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+351+338) .
properties
IUPAC Name |
4-(4-chloro-2-nitrophenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3.ClH/c12-8-1-2-11(10(7-8)14(15)16)17-9-3-5-13-6-4-9;/h1-2,7,9,13H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYXHHLCPDTZLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)Cl)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride | |
CAS RN |
1220020-85-8 | |
Record name | Piperidine, 4-(4-chloro-2-nitrophenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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